tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1234.
Synthesis Analysis
The synthesis of similar compounds often involves substitution reactions56. However, the specific synthesis process for “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS5. However, the specific molecular structure analysis for “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” is not readily available in the literature.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied67. However, the specific chemical reactions of “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical form, and purity1410. However, the specific physical and chemical properties of “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” are not readily available in the literature.Scientific Research Applications
1. Synthesis and Characterization of Block Copolymers
- Summary of Application: This compound is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Methods of Application: The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide . The primary parameters, such as concentration and time that affect the reaction, were evaluated .
- Results or Outcomes: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .
2. Synthesis of Tetrasubstituted Pyrroles
- Summary of Application: A similar compound, tert-Butyl carbamate, is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
- Methods of Application: The synthesis involves the reaction of tert-Butyl carbamate with other reagents under specific conditions . The primary parameters, such as concentration and time that affect the reaction, were evaluated .
- Results or Outcomes: The products were characterized by various analytical techniques . The studies show that the desired pyrroles were successfully synthesized .
3. Synthesis of N-Boc-protected Anilines
- Summary of Application: A similar compound, tert-Butyl carbamate, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Methods of Application: The synthesis involves the reaction of tert-Butyl carbamate with other reagents under specific conditions . The primary parameters, such as concentration and time that affect the reaction, were evaluated .
- Results or Outcomes: The products were characterized by various analytical techniques . The studies show that the desired N-Boc-protected anilines were successfully synthesized .
Safety And Hazards
Future Directions
The future directions for a compound depend on its potential applications. For example, if it’s a useful reagent in synthetic organic chemistry, future research might focus on finding new reactions it can participate in or improving its synthesis15. However, the specific future directions for “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” are not readily available in the literature.
Please note that this analysis is based on the limited information available and may not fully cover “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate”. For a more comprehensive analysis, please consult a specialist or conduct further research.
properties
IUPAC Name |
tert-butyl 5-(bromomethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMDECBIBMTDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619224 | |
Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |
CAS RN |
442685-53-2 | |
Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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